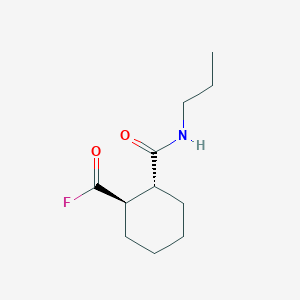
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is a synthetic organic compound with a unique structure that includes a cyclohexane ring substituted with a propylcarbamoyl group and a carbonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Introduction of the Propylcarbamoyl Group: This step involves the reaction of cyclohexane with propyl isocyanate under controlled conditions to form the propylcarbamoyl derivative.
Addition of the Carbonyl Fluoride Group: The final step involves the reaction of the propylcarbamoylcyclohexane with a fluorinating agent, such as sulfur tetrafluoride, to introduce the carbonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials like cyclohexane, propyl isocyanate, and sulfur tetrafluoride.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Oxidation Reactions: Oxidation of the propylcarbamoyl group can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, typically under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride, under anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide, under acidic or basic conditions.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by:
Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.
Altering Molecular Pathways: Affecting signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane Derivatives: Compounds like cyclohexanone, cyclohexanol, and cyclohexanecarboxylic acid.
Carbamoyl Compounds: Compounds like N-propylcarbamate and N-propylurea.
Fluorinated Compounds: Compounds like fluoroacetate and trifluoroacetic acid.
Uniqueness
(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
288314-21-6 |
|---|---|
Formule moléculaire |
C11H18FNO2 |
Poids moléculaire |
215.26 g/mol |
Nom IUPAC |
(1R,2R)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride |
InChI |
InChI=1S/C11H18FNO2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(12)14/h8-9H,2-7H2,1H3,(H,13,15)/t8-,9-/m1/s1 |
Clé InChI |
FHGZZKXFEXRARI-RKDXNWHRSA-N |
SMILES isomérique |
CCCNC(=O)[C@@H]1CCCC[C@H]1C(=O)F |
SMILES canonique |
CCCNC(=O)C1CCCCC1C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,5-Bis{[2,4-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12580526.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580529.png)
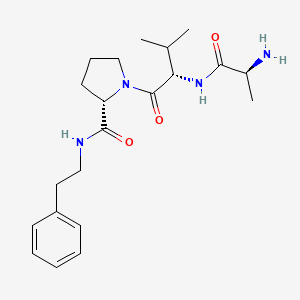

![9-Oxa-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B12580536.png)

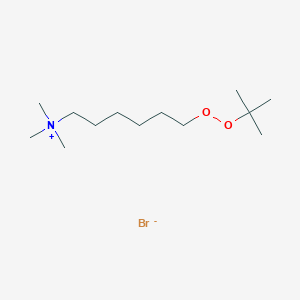
![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
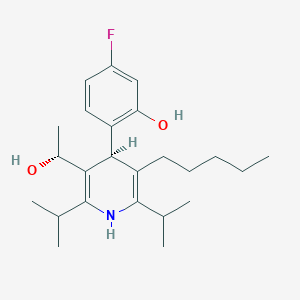
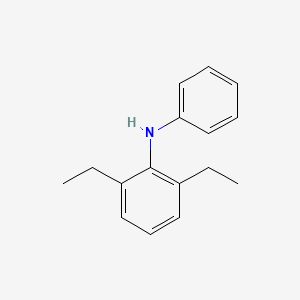
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)
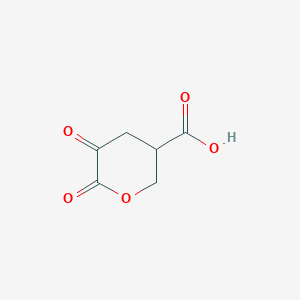
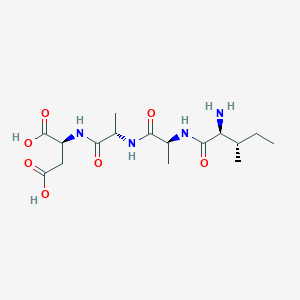
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)
